Due to its chirality, (2S,4S)-(+)-2,4-pentanediol can act as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily transformed into various functional groups, allowing chemists to create new molecules with desired stereocenters. This is crucial in developing drugs and other biologically active molecules, as their effectiveness often depends on their stereochemistry.
(2S,4S)-(+)-2,4-Pentanediol can be used as a building block in the synthesis of biodegradable polymers. These polymers have potential applications in various fields, including drug delivery, tissue engineering, and sustainable materials development. The diol functionality allows for cross-linking and polymerization, leading to the formation of tailored materials with desired properties.
(2S,4S)-(+)-2,4-Pentanediol is a chiral compound with the molecular formula CHO and a molecular weight of 104.15 g/mol. It is characterized by two hydroxyl groups located at the second and fourth carbon atoms of a five-carbon chain. This compound is a stereoisomer of 2,4-pentanediol, specifically the enantiomer that exhibits optical activity due to its specific spatial arrangement of atoms. The IUPAC name reflects its stereochemistry, indicating that both chiral centers are in the S configuration.
The compound appears as a solid at room temperature and has various synonyms including 2,4-amylene glycol and pentanediol-2,4. Its structure can be represented as follows:
textHO-CH(CH3)-CH(OH)-CH2-CH3
These reactions are significant in synthetic organic chemistry for producing various derivatives.
Research indicates that (2S,4S)-(+)-2,4-pentanediol exhibits notable biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals due to its ability to influence the stereochemical outcomes of reactions involving other chiral compounds. Some studies also suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological effects.
Several methods exist for synthesizing (2S,4S)-(+)-2,4-pentanediol:
Studies have explored the interactions of (2S,4S)-(+)-2,4-pentanediol with other compounds in mixed solvents. For instance, enthalpic pairwise interactions with isomers of 2,4-pentanediol in dimethyl sulfoxide-water mixtures have been investigated to understand solvation dynamics and molecular behavior in solution . These interactions are crucial for applications in drug formulation and delivery systems.
Several compounds share structural similarities with (2S,4S)-(+)-2,4-pentanediol:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Butanediol | CHO | Shorter carbon chain; used in antifreeze |
1,5-Pentanediol | CHO | Longer carbon chain; different physical properties |
2,3-Butanediol | CHO | Different stereochemistry; used as solvent |
The uniqueness of (2S,4S)-(+)-2,4-pentanediol lies in its specific stereochemistry which imparts distinct physical and chemical properties compared to these similar compounds. Its chirality makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
(2S,4S)-(+)-2,4-Pentanediol represents a chiral diol compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 grams per mole [1] [2]. The compound exhibits two chiral centers located at carbon positions 2 and 4, both possessing S-configuration according to the Cahn-Ingold-Prelog priority rules [1] [3]. The linear formula is expressed as CH₃CH(OH)CH₂CH(OH)CH₃, indicating hydroxyl groups positioned at the second and fourth carbon atoms of the pentane backbone [3] [4].
The stereochemical designation (2S,4S) indicates that both chiral centers have the same absolute configuration, distinguishing this enantiomer from its mirror image (2R,4R)-(-)-2,4-Pentanediol [1] [5]. The compound possesses a defined atom stereocenter count of 2 with no undefined stereocenters, confirming its well-established three-dimensional structure [1]. The Chemical Abstracts Service registry number for this specific enantiomer is 72345-23-4 [1] [3] [6].
The molecular structure features two rotatable bonds, contributing to conformational flexibility around the central methylene group [1]. The topological polar surface area measures 40.5 square angstroms, reflecting the polar nature imparted by the two hydroxyl functional groups [1]. The compound exhibits a complexity value of 39.3 according to computational analysis, indicating moderate structural intricacy [1].
The International Union of Pure and Applied Chemistry name for this compound is (2S,4S)-pentane-2,4-diol [1]. The InChI (International Chemical Identifier) string is InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1, which encodes the complete structural information including stereochemistry [1].
The peak at 23.3 parts per million corresponds to the carbon atom bearing the hydroxyl group, while the signal at 23.9 parts per million represents the carbon adjacent to the hydroxyl-bearing carbon [8]. The chemical shift at 46.5 parts per million arises from the central methylene carbon (C-3) that bridges the two chiral centers [8] [9]. The signals at 64.8 and 68.1 parts per million are attributed to the two different carbon atoms bonded to oxygen atoms, specifically carbons 2 and 4 [8] [9].
Proton nuclear magnetic resonance spectroscopy reveals coupling patterns consistent with the pentanediol structure, though specific chemical shift values for the pure (2S,4S) enantiomer require separation from stereoisomeric mixtures [4]. The hydroxyl protons typically appear as broad signals due to rapid exchange, while the methine and methylene protons exhibit characteristic splitting patterns [4].
Mass spectrometric analysis of (2S,4S)-(+)-2,4-Pentanediol demonstrates fragmentation patterns characteristic of aliphatic diols [10] [11]. The molecular ion peak appears at mass-to-charge ratio 104, corresponding to the molecular weight of the intact molecule [10] [12]. Gas chromatography-mass spectrometry analysis reveals the base peak at mass-to-charge ratio 45, representing a prominent fragment ion [1].
Additional significant peaks occur at mass-to-charge ratios 42 and 43, indicating common fragmentation pathways typical of pentanediol compounds [1]. The fragmentation pattern reflects the loss of methyl groups (mass 15) and hydroxyl-containing fragments, consistent with the structural features of the molecule [12] [11]. Electron ionization mass spectrometry produces reproducible fragmentation patterns that aid in structural confirmation and purity assessment [10].
Infrared spectroscopy of (2S,4S)-(+)-2,4-Pentanediol reveals characteristic absorption bands associated with hydroxyl and carbon-hydrogen functional groups [13] [14]. The spectrum exhibits authentic infrared characteristics as confirmed by commercial suppliers [14]. Hydroxyl stretching vibrations typically appear in the range of 3200-3600 reciprocal centimeters, with free hydroxyl groups absorbing at higher frequencies (3600-3650 reciprocal centimeters) and hydrogen-bonded hydroxyl groups at lower frequencies (3200-3500 reciprocal centimeters) [15] [16].
Carbon-hydrogen stretching vibrations manifest in the range of 2850-2950 reciprocal centimeters for alkane carbons [15] [16]. The carbon-oxygen stretching vibrations occur between 1000-1300 reciprocal centimeters, providing evidence for the diol functionality [15] [16]. Bending vibrations of carbon-hydrogen bonds contribute to the fingerprint region below 1500 reciprocal centimeters [16].
(2S,4S)-(+)-2,4-Pentanediol exhibits well-defined thermal transition temperatures that reflect its molecular structure and intermolecular interactions [6] [17] [18]. The melting point ranges from 45.0 to 50.0 degrees Celsius according to multiple commercial specifications [6] [18]. More precise measurements indicate a melting point of 48 degrees Celsius [6] [19], with some sources reporting the range as 48-51 degrees Celsius [19].
The boiling point of 2,4-pentanediol occurs at approximately 201-202 degrees Celsius at standard atmospheric pressure [17]. Alternative measurements report boiling points of 199.5 degrees Celsius at 760 millimeters of mercury [20] and 174 degrees Celsius at 760 millimeters of mercury [19], reflecting potential variations in measurement conditions or sample purity.
The relatively high boiling point compared to analogous compounds without hydroxyl groups demonstrates the significant contribution of hydrogen bonding to thermal stability [17]. The melting point variation observed in different sources likely reflects differences in crystal packing, polymorphic forms, or the presence of trace stereoisomeric impurities [17] [18].
Property | Value | Unit | Reference |
---|---|---|---|
Melting Point | 45.0-50.0 | °C | [6] [18] |
Melting Point | 48 | °C | [6] [19] |
Boiling Point | 201-202 | °C | [17] |
Boiling Point | 199.5 | °C at 760 mmHg | [20] |
The phase change behavior of (2S,4S)-(+)-2,4-Pentanediol involves transitions between solid, liquid, and vapor phases characterized by specific thermodynamic parameters [17] [21]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere due to its hydrophilic hydroxyl groups [6] [18] [22].
At room temperature, the pure compound exists as a white to almost white crystalline solid [6] [18]. The physical state transition from solid to liquid occurs over the narrow melting point range, indicating relatively pure crystalline material [6]. Upon heating beyond the melting point, the compound forms a clear, colorless liquid with syrup-like viscosity [17].
Vapor pressure measurements indicate relatively low volatility at ambient temperature, with calculated values ranging from 4.80 × 10⁻³ kilopascals at 297.2 Kelvin to 0.29 kilopascals at 347.3 Kelvin [21]. The enthalpy of vaporization measures 72.50 ± 0.30 kilojoules per mole, reflecting the energy required to overcome intermolecular hydrogen bonding in the liquid phase [21].
The thermal expansion coefficient and compressibility data contribute to understanding phase behavior under varying temperature and pressure conditions [23]. Storage recommendations specify temperatures below 30 degrees Celsius to maintain stability and prevent premature phase transitions [17].
(2S,4S)-(+)-2,4-Pentanediol demonstrates significant solubility in polar solvents due to its hydroxyl functional groups and resulting hydrogen bonding capability [22] [24]. The compound exhibits complete miscibility with water, reflecting the strong hydrophilic character imparted by the two hydroxyl groups [17] [22]. This high water solubility distinguishes it from analogous compounds lacking hydroxyl substitution [22].
The Henry's law constant for solubility in water at 298.15 Kelvin equals 3.0 × 10⁶ moles per kilogram per bar, indicating extremely high aqueous solubility [24]. The logarithm of water solubility equals -0.67 when expressed in molar units, confirming substantial water solubility [21]. The octanol-water partition coefficient (log P) measures 0.138, indicating slight preference for aqueous over organic phases [21].
Solubility in ethanol approaches complete transparency, demonstrating excellent compatibility with alcoholic solvents [6] [18] [25]. This alcohol solubility reflects similar hydrogen bonding characteristics between the pentanediol and ethanol molecules [25]. The compound's polar surface area of 40.5 square angstroms contributes to its favorable interactions with polar solvents [1].
The solubility behavior enables applications requiring aqueous or alcoholic formulations [26]. The hygroscopic nature necessitates storage under controlled humidity conditions to prevent moisture absorption that could affect solution concentrations [6] [18]. Temperature variations minimally affect solubility in most polar solvents due to the strong hydrogen bonding interactions [22].
Solvent | Solubility | Reference |
---|---|---|
Water | Fully miscible | [17] [22] |
Ethanol | Almost transparent | [6] [18] [25] |
Octanol/Water Log P | 0.138 | [21] |
(2S,4S)-(+)-2,4-Pentanediol possesses extensive hydrogen bonding capabilities arising from its two hydroxyl functional groups positioned at carbons 2 and 4 [1] [27]. The molecular structure provides two hydrogen bond donor sites through the hydroxyl hydrogen atoms and two hydrogen bond acceptor sites through the oxygen lone pairs [1]. This dual functionality enables the formation of complex hydrogen bonding networks in both pure form and solution [27].
Computational analysis indicates a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2, confirming the bifunctional hydrogen bonding character [1]. The spatial arrangement of hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding interactions [27]. Intramolecular hydrogen bonding may occur between the two hydroxyl groups when conformational flexibility permits appropriate spatial orientation [27].
Studies of related pentanediol compounds demonstrate substantial hydrogen bond basicity with significant interaction strength [28]. The hydrogen bonding capability contributes to the elevated boiling point (201-202 degrees Celsius) compared to analogous non-hydroxylated compounds [17]. Similarly, the melting point range (45-50 degrees Celsius) reflects the energy required to disrupt hydrogen bonding interactions in the crystalline state [6] [18].
In aqueous solution, the compound forms hydrogen bonds with water molecules, contributing to its complete miscibility [22] [24]. The hydrogen bonding interactions with water molecules stabilize the dissolved state and account for the high Henry's law constant [24]. Crystal structure studies of related 2,4-pentanediol compounds reveal hydrogen bonding networks that influence solid-state packing arrangements [29].